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molecular formula C13H15ClN2O2 B8421348 tert-Butyl (2-chloro-benzoimidazol-1-yl)-acetate

tert-Butyl (2-chloro-benzoimidazol-1-yl)-acetate

Cat. No. B8421348
M. Wt: 266.72 g/mol
InChI Key: JUXVKMGAJCPKLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08273740B2

Procedure details

In a round bottomed flask are added K2CO3 (9.34 g, 67.7 mmol), 2-chlorobenzimidazole (5.16 g, 33.8 mmol) and tert-butyl bromoacetate (6.6 g, 5 ml, 33.8 mmol) in acetone (100 ml). The resulting suspension is refluxed for 1 h. The crude mixture is filtered through a filter paper and water (100 ml) is added. The resulting aqueous phase is extracted three times with Et2O. The combined organic phases are washed with brine and dried over MgSO4. The solvent is evaporated under reduced pressure yielding the title compound (7.98 g) in 88% as a white powder: tR=2.20 min (LC-2), ESI-MS (pos.): m/z 267.2 [M+H]+; 1H-NMR (CDCl3): δ (ppm) 1.48 (s, 9H, tBu), 4.92 (s, 2H, CH2CO2), 7.24-7.40 (m, 3Harom), 7.76-7.80 (m, 1Harom). Intermediate 2-IIa and 2-IIb tert-Butyl (2-chloro-5-nitro-benzoimidazol-1-yl)-acetate and its 6-nitro regioisomer are prepared according to the same procedure (yield 93%): tR=6.68 min (LC-1), ESI-MS (pos.): m/z 312.08 [M+H]+, 310.28 [M−H]+; 1H-NMR (CDCl3): δ (ppm) 1.50 (s, 9H, tBu), 1.52 (s, 9H, tBu), 5.04 and 5.06 (s, 2H, CH2CO2), 7.38 (d, 1Harom), 7.86 (d, 1 Harom), 8.32-8.40 (m, 3Harom), 8.96 (m, 1Harom).
Name
Quantity
9.34 g
Type
reactant
Reaction Step One
Quantity
5.16 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].[Cl:7][C:8]1[NH:9][C:10]2[CH:16]=[CH:15][CH:14]=[CH:13][C:11]=2[N:12]=1.Br[CH2:18][C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20]>CC(C)=O>[Cl:7][C:8]1[N:12]([CH2:18][C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[C:11]2[CH:13]=[CH:14][CH:15]=[CH:16][C:10]=2[N:9]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
9.34 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
5.16 g
Type
reactant
Smiles
ClC=1NC2=C(N1)C=CC=C2
Name
Quantity
5 mL
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension is refluxed for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The crude mixture is filtered through a filter paper and water (100 ml)
ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
The resulting aqueous phase is extracted three times with Et2O
WASH
Type
WASH
Details
The combined organic phases are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=C(N1CC(=O)OC(C)(C)C)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 7.98 g
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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